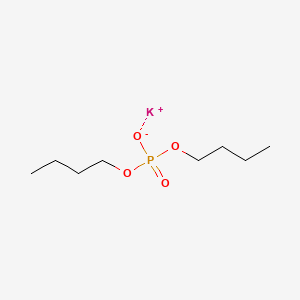

Potassium dibutyl phosphate

Description

Significance of Organophosphates in Contemporary Chemical Research

Organophosphates are a diverse class of organophosphorus compounds with a central phosphate (B84403) molecule bonded to alkyl or aromatic substituents. wikipedia.org Their versatility has led to widespread use in various applications, including as flame retardants, plasticizers, and additives in engine oil. wikipedia.org The low cost of production and compatibility with a wide range of polymers have made organophosphates prevalent in industries such as textiles, furniture, and electronics. wikipedia.org

In the realm of materials science, organophosphates are investigated for their role in creating functionalized materials. For instance, research into carbon nanomaterials like graphene and carbon nanotubes explores their use in detecting and neutralizing organophosphorus compounds. rsc.org This highlights the dual nature of organophosphates as both beneficial compounds and substances requiring careful management. rsc.org

Furthermore, organophosphates are crucial in organic synthesis and medicinal chemistry. They serve as intermediates and reagents in the creation of complex molecules. nih.govbuet.ac.bd For example, certain organophosphate derivatives are used in the synthesis of pharmaceuticals, showcasing their importance in drug discovery and development. chemicalbook.comsyensqo.com

Classification and Structural Features of Dialkyl Phosphate Esters

Phosphoric acid, an inorganic acid, can react with alcohol molecules to form phosphate esters. libretexts.org Depending on the number of alcohol molecules that react, monoalkyl, dialkyl, or trialkyl esters can be formed. libretexts.org Dialkyl phosphates are characterized by a central phosphate group bonded to two alkyl groups and one hydroxyl group, giving them acidic properties. wikipedia.orgontosight.ai

The structure of dialkyl phosphates makes them useful as surfactants, with properties dependent on the specific alkyl groups attached. cosmeticsciencetechnology.com They are also important intermediates in various chemical reactions. A convenient two-step process for synthesizing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine, followed by hydrolysis. organic-chemistry.org This method is noted for producing high yields of dialkyl phosphates with minimal contamination from trialkyl phosphates. organic-chemistry.org

The general structure of a dialkyl phosphate is (RO)₂(O)POH, where 'R' represents an alkyl group. ontosight.ai The presence of the P-OH group allows these compounds to act as acids. wikipedia.org

Position of Potassium Dibutyl Phosphate within the Landscape of Advanced Organophosphorus Chemistry

This compound, with the chemical formula C₈H₁₈KO₄P, is the potassium salt of dibutyl phosphate. ontosight.ai It is recognized for its utility as a reagent and intermediate in various synthetic processes. ontosight.ai

This compound's properties, such as its solubility in polar solvents and its basic nature, make it a valuable tool in organic synthesis. chemicalbook.com It is particularly noted for its role as a phosphorylating agent. syensqo.comchemicalbook.com In pharmaceutical research, it is used in the preparation of N-phosphonooxymethyl prodrugs, which can enhance the bioavailability of active pharmaceutical ingredients. syensqo.comchemicalbook.com

Recent research has also explored the use of dibutyl phosphate, the parent acid of the potassium salt, as a catalyst in polymerization reactions. Specifically, it has been shown to be an effective catalyst for the ring-opening polymerization of cyclic esters to produce well-defined polyesters. researchgate.net This application in creating biodegradable polymers highlights the evolving role of such compounds in sustainable chemistry. Furthermore, metal complexes derived from potassium di-tert-butylphosphate, a related compound, are being investigated as precursors for creating metal phosphate materials with specific crystalline structures. chemicalbook.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₈KO₄P ontosight.ai |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 247-252 °C sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Properties

CAS No. |

25238-98-6 |

|---|---|

Molecular Formula |

C8H18KO4P |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

potassium;dibutyl phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

DAIJJJOANAXVGC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOP(=O)([O-])OCCCC.[K+] |

physical_description |

Liquid |

Related CAS |

107-66-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dibutyl Phosphate Species

Diverse Synthetic Routes to Dibutyl Phosphate (B84403)

One common method for synthesizing dibutyl phosphate involves the direct esterification of phosphorous acid with n-butanol. researchgate.net In this reaction, the alcohol reacts with the acid to form the desired diester. The process is influenced by several key parameters, including the molar ratio of reactants, temperature, and reaction time. researchgate.netscientific.net Research has shown that optimal conditions for this synthesis involve a temperature range of 125-135°C and a mole ratio of n-butanol to phosphorous acid of 3.6. researchgate.netscientific.net Under these conditions, a reaction time of 3 hours without a catalyst can yield up to 68% dibutyl phosphate. researchgate.netscientific.net

Table 1: Optimized Reaction Conditions for Dibutyl Phosphate Synthesis via Direct Esterification

| Parameter | Optimal Value |

|---|---|

| Temperature | 125-135°C |

| Mole Ratio (n-butanol / phosphorous acid) | 3.6 |

| Reaction Time (without catalyst) | 3 hours |

| Achieved Yield | 68% |

Data sourced from a study on the synthesis technology of dibutyl phosphate. researchgate.netscientific.net

An alternative synthetic route utilizes the reaction between n-butanol and phosphorus oxychloride (POCl₃). google.comorganic-chemistry.org This method typically involves the slow, controlled addition of phosphorus oxychloride to an excess of the alcohol. The reaction is highly exothermic and requires careful temperature management, often conducted at temperatures between 0°C and 10°C to control the reaction rate and prevent the formation of unwanted byproducts. google.com The initial reaction forms a dialkyl phosphorochloridate intermediate, which is subsequently hydrolyzed to yield the final dibutyl phosphate product. organic-chemistry.org One patented method describes reacting 1 mole of phosphorus oxychloride with 2.3 moles of n-butanol while maintaining the temperature below 10°C. google.com The process is followed by steps including curing, acid discharging, and washing to refine the final product. google.com This approach can be adapted to produce various dialkyl phosphates and avoids the need for high-temperature distillation which can cause decomposition. organic-chemistry.org

Dibutyl phosphate is a primary hydrolysis product of tributyl phosphate (TBP). osti.govunt.edu This degradation can occur in both acidic and basic conditions. unt.edu The hydrolysis of TBP involves the cleavage of a butyl or butoxy group, producing butanol and dibutyl phosphate, which can be further hydrolyzed to monobutyl phosphate and eventually phosphoric acid. osti.govunt.edu

The rate of hydrolysis is significantly influenced by temperature and the presence of catalysts. osti.govunt.edu In basic or alkaline hydrolysis, the reaction often stops at the formation of dibutyl phosphate. osti.govunt.edu For instance, when TBP is treated with concentrated sodium hydroxide (B78521), it is converted into its aqueous soluble products, primarily sodium di-n-butyl phosphate (NaDBP). researchgate.netresearchgate.net Studies on the alkaline hydrolysis of TBP in a dodecane (B42187) solvent show that temperature and NaOH concentration are the key factors determining the reaction rate. researchgate.net Using a high concentration of NaOH (12.5 M) at temperatures above 353 K (80°C) can achieve nearly complete hydrolysis of TBP in under three hours. researchgate.net This process is sometimes autocatalytic, where the formation of a third phase consisting mainly of NaDBP helps to bring the TBP and NaOH reactants together, thereby increasing the reaction rate. researchgate.net

Table 2: Key Factors in Alkaline Hydrolysis of Tributyl Phosphate (TBP)

| Factor | Effect on Hydrolysis Rate | Notes |

|---|---|---|

| Temperature | Rate increases greatly with temperature. osti.govunt.edu | Considered the most significant impact factor. researchgate.net |

| Base Concentration | Higher concentration increases the rate. researchgate.net | A key factor in determining the rate of hydrolysis. researchgate.net |

| Catalyst | Both acids and bases catalyze the reaction. unt.edu | Alkaline conditions tend to stop the reaction at DBP. osti.govunt.edu |

The synthesis of dialkyl phosphates can be achieved through a two-step process starting from phosphorus oxychloride. organic-chemistry.org In the first step, phosphorus oxychloride is reacted with a primary alcohol, such as n-butanol, in the presence of a base like triethylamine. This reaction forms a dialkyl phosphorochloridate intermediate. In the second step, this intermediate is subjected to hydrolysis, often using steam or a basic aqueous solution, to yield the desired dialkyl phosphate. organic-chemistry.org This method is effective for producing dialkyl phosphates with high purity, as it avoids contamination with trialkyl phosphate impurities that can occur in other processes. organic-chemistry.org The basic hydrolysis step effectively converts the P-Cl bond of the intermediate into a P-OH group, finalizing the formation of dibutyl phosphate.

Preparation and Characterization of Potassium Dibutyl Phosphate Salts

Dibutyl phosphate is a dialkyl phosphoric acid and, as such, is an acidic compound. The formation of an alkali metal salt, like this compound, is based on a fundamental acid-base neutralization reaction. The acidic proton of the phosphate group can be readily abstracted by a suitable base.

To prepare this compound, dibutyl phosphoric acid is reacted with a potassium-containing base. Common bases used for this type of salt formation include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or potassium bicarbonate (KHCO₃). The reaction is typically carried out in a suitable solvent in which both the acid and the base have some solubility.

A representative procedure for forming a similar salt, potassium di-tert-butyl phosphate, involves reacting di-tert-butyl phosphite (B83602) with potassium bicarbonate and an oxidizing agent (potassium permanganate) in water. chemicalbook.comchemicalbook.com After the reaction and subsequent workup, which includes filtration and evaporation of the solvent, the crude potassium salt is obtained. chemicalbook.comchemicalbook.com The general principle involves the deprotonation of the organophosphate by the potassium base to form the corresponding potassium salt and a byproduct (e.g., water and carbon dioxide if bicarbonate is used). This straightforward acid-base chemistry is a cornerstone of forming salts from acidic organophosphorus compounds. libretexts.org

Specific Synthesis Protocols for Potassium di-tert-butyl Phosphate

One common and well-documented method involves the oxidation of di-tert-butyl phosphite. chemicalbook.comchemicalbook.com In a typical procedure, di-tert-butyl phosphite is combined with potassium bicarbonate in water. chemicalbook.comchemicalbook.com The mixture is cooled in an ice bath, and an oxidizing agent, such as potassium permanganate (B83412), is added portionwise to control the reaction temperature. chemicalbook.comchemicalbook.com After the addition is complete, the reaction is allowed to proceed at room temperature. chemicalbook.comchemicalbook.com The workup process involves heating with decolorizing carbon and filtering to remove manganese dioxide, followed by evaporation of the solvent to yield the crude potassium di-tert-butyl phosphate salt. chemicalbook.com

An improved and more efficient process has been developed to avoid the use of heavy metals and stoichiometric amounts of controlled substances. beilstein-journals.orgacs.org This two-step process starts from phosphorus trichloride (B1173362) (PCl₃) and leverages a hydrogen peroxide (H₂O₂)/catalytic potassium iodide (KI) mediated oxidation of the intermediate di-tert-butyl phosphite. beilstein-journals.orgacs.orgfigshare.com This method provides potassium di-tert-butyl phosphate in high yield (81%) and purity. acs.orgfigshare.com The use of catalytic KI and H₂O₂ as the oxidant is more environmentally benign and cost-effective. acs.org

The table below summarizes the key aspects of these synthetic protocols.

| Starting Material | Oxidizing Agent | Key Reagents | Reported Yield | Ref |

| Di-tert-butyl phosphite | Potassium permanganate (KMnO₄) | Potassium bicarbonate (KHCO₃), Water | Not specified | chemicalbook.comchemicalbook.com |

| Di-tert-butyl phosphite (from PCl₃) | Hydrogen peroxide (H₂O₂)/Potassium iodide (KI) | tert-Butanol, Triethylamine, Dichloromethane (B109758) | 81% | acs.orgfigshare.com |

Post-Synthetic Transformations and Functional Derivatives

Potassium di-tert-butyl phosphate serves as a key precursor for the synthesis of various functional derivatives, which are valuable intermediates in medicinal chemistry and organic synthesis.

Formation of Chloromethyl di-tert-butyl Phosphate as a Synthetic Intermediate

Chloromethyl di-tert-butyl phosphate is a significant synthetic intermediate, particularly in the preparation of phosphonooxymethyl prodrugs. figshare.comchemicalbook.com It is synthesized from potassium di-tert-butyl phosphate through a nucleophilic substitution reaction.

A process for this transformation involves reacting potassium di-tert-butyl phosphate with chloromethyl chlorosulfate (B8482658) under mild conditions (15 to 25 °C). google.com The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) sulfate (B86663) or tetrabutylammonium chloride. chemicalbook.comgoogle.com Organic solvents such as dichloromethane or tetrahydrofuran (B95107) are used as the reaction medium. chemicalbook.comgoogle.com This method is designed to produce the desired intermediate in high yield and purity. google.com

An alternative approach involves the reaction of di-tert-butyl tetramethylammonium (B1211777) phosphate with chloroiodomethane (B1360106). However, this method may require a large excess of chloroiodomethane to minimize the formation of byproducts. The development of more efficient processes using chloromethyl chlorosulfate has been a focus of research to optimize yield and reduce waste. acs.orgfigshare.com The resulting chloromethyl di-tert-butyl phosphate is a versatile reagent for the alkylation of hydroxyl and amino groups. chemicalbook.com

The following table outlines the reactants and conditions for the synthesis of chloromethyl di-tert-butyl phosphate.

| Precursor | Reagent | Catalyst | Base | Solvent | Ref |

| Potassium di-tert-butyl phosphate | Chloromethyl chlorosulfate | Tetrabutylammonium sulfate/chloride | Sodium/Potassium carbonate | Dichloromethane/Tetrahydrofuran | chemicalbook.comgoogle.com |

| Di-tert-butyl tetramethylammonium phosphate | Chloroiodomethane | Not specified | Not specified | Dimethoxyethane |

Structural Rearrangements Leading to Cyclic Dioxaphospholane Analogues

The direct structural rearrangement of di-tert-butyl phosphate species into cyclic dioxaphospholane analogues is not a commonly reported transformation in the reviewed literature. The synthesis of dioxaphospholanes typically proceeds through different pathways involving the reaction of phosphorus (III) or phosphorus (V) halides with 1,2-diols.

For instance, 2-chloro-1,3,2-dioxaphospholane (B43518) can be synthesized by reacting phosphorus trichloride with ethylene (B1197577) glycol in the presence of a base like pyridine. These cyclic phosphorus compounds are valuable intermediates for the synthesis of a variety of phospholipids (B1166683) and other biologically active molecules. nih.gov The formation of the dioxaphospholane ring is a result of the condensation reaction between the diol and the phosphorus reagent, rather than an intramolecular rearrangement of a dialkyl phosphate.

While not a direct rearrangement of di-tert-butyl phosphate, the chemistry of phosphate esters is linked to the formation of cyclic intermediates in other contexts. For example, the hydrolysis of some phosphate esters can proceed through cyclic phosphorane intermediates, which can influence the reaction pathway and product distribution. beilstein-journals.org However, the conversion of a stable dialkyl phosphate like the di-tert-butyl derivative into a dioxaphospholane would require cleavage of the tert-butyl groups and reaction with a diol, which constitutes a series of transformations rather than a direct structural rearrangement.

Mechanistic Elucidation of Chemical Reactions Involving Dibutyl Phosphate

Reaction Mechanisms in Ring-Opening Polymerization

Dibutyl phosphate (B84403) has emerged as an effective organocatalyst for the ring-opening polymerization (ROP) of cyclic esters, a process of significant importance for the synthesis of biodegradable polyesters. The mechanism by which it facilitates this polymerization is a subject of detailed investigation.

Research has shown that the ring-opening polymerization of cyclic esters catalyzed by dibutyl phosphate proceeds through a bifunctional activation mechanism. In this pathway, the dibutyl phosphate molecule plays a dual role, simultaneously activating both the monomer and the initiator (typically an alcohol).

The acidic proton of the phosphate group protonates the carbonyl oxygen of the cyclic ester monomer. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Concurrently, the phosphoryl oxygen of the dibutyl phosphate acts as a hydrogen bond acceptor, activating the initiator alcohol. This dual activation facilitates the nucleophilic attack of the alcohol on the activated monomer, leading to the ring-opening and the initiation of polymerization. This mechanism is favored as it avoids the formation of highly reactive and less selective charged intermediates.

Nucleophilic Substitution Reactions at Phosphorus Centers

The phosphorus atom in dibutyl phosphate is an electrophilic center and can undergo nucleophilic substitution. Understanding the precise pathway of these reactions is fundamental to predicting their stereochemical outcome and reactivity.

Nucleophilic substitution at a phosphorus center can proceed through two primary mechanistic pathways: a concerted, SN2-type mechanism or a stepwise, addition-elimination mechanism. In a concerted pathway , the nucleophile attacks the phosphorus center at the same time as the leaving group departs, proceeding through a single pentacoordinate transition state. This is analogous to the SN2 reaction at a carbon center.

In a stepwise pathway , the nucleophile first adds to the phosphorus center to form a trigonal bipyramidal pentacoordinate intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled in a separate step. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For many reactions of phosphate esters, a concerted mechanism or a stepwise mechanism with a very short-lived intermediate is often proposed. The change from a concerted to a stepwise mechanism can be influenced by the basicity of the nucleophile and the stability of the potential intermediate. Stronger nucleophiles and poorer leaving groups tend to favor a more stepwise character.

To quantitatively probe and distinguish between these mechanistic possibilities, physical organic chemistry tools are employed.

Kinetic Isotope Effects (KIEs): By isotopically labeling atoms involved in the reaction, such as the oxygen atom of the leaving group, it is possible to determine if the bond to that atom is being broken in the rate-determining step. A significant primary KIE would suggest that bond breaking is part of the rate-determining step, which is consistent with a concerted mechanism or a stepwise mechanism where the departure of the leaving group is rate-limiting.

| Isotope Substitution | Expected k_light / k_heavy | Mechanistic Implication |

| Primary Leaving Group 18O KIE | > 1 | P-O bond cleavage in the rate-determining step. |

| Secondary Solvent D2O KIE | Varies | Can provide insight into the role of proton transfer in the transition state. |

Brønsted Coefficients: The Brønsted equation relates the rate constant of a reaction to the acidity or basicity of the catalyst or reactant. For nucleophilic substitution on a phosphate ester, a Brønsted-type plot can be constructed by correlating the logarithm of the rate constant with the pKa of a series of related nucleophiles (β_nuc) or leaving groups (β_lg). The magnitude of the Brønsted coefficient provides insight into the degree of bond formation or cleavage in the transition state. For the alkaline hydrolysis of a series of phosphate triesters, including di-n-butyl 4-nitrophenyl phosphate, a linear Brønsted plot is observed, indicating a similar mechanism across the series. researchgate.net

Linear Free Energy Relationships (LFERs): The Hammett equation is a classic example of an LFER that relates the reaction rates of a series of substituted aromatic compounds to the electronic properties of the substituents. A Hammett plot for the hydrolysis of a series of substituted aryl phosphates can reveal information about the charge development in the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups on the leaving group, which is consistent with the development of negative charge on the leaving group in the transition state, as expected for P-O bond cleavage. For the alkaline hydrolysis of methyl-substituted aryl phosphates, a linear Hammett plot with a ρ value of 2.84 was obtained for substituents on the aryl leaving group. pjsir.org

| Reaction Series | ρ value | Mechanistic Interpretation |

| Alkaline hydrolysis of methyl-substituted aryl phosphates | 2.84 | Buildup of negative charge on the leaving group in the transition state, consistent with P-O bond cleavage. |

Degradation Mechanisms of Organophosphate Esters

The environmental persistence and biological activity of organophosphate esters are largely determined by their degradation pathways, with hydrolysis being a primary route.

The hydrolysis of dibutyl phosphate involves the cleavage of a P-O ester bond. Under neutral or alkaline conditions, the mechanism is generally considered to be a nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus atom.

The reaction is initiated by the attack of the nucleophile (e.g., OH⁻) on the electrophilic phosphorus center. This leads to the formation of a pentacoordinate transition state or a short-lived intermediate. Subsequently, one of the butoxy groups departs as a butoxide anion, which is then protonated by the solvent to yield butanol. The final products of the hydrolysis of one ester linkage are monobutyl phosphate and butanol. This process can continue, leading to the eventual formation of phosphoric acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

Theoretical and Computational Chemistry Studies of Dibutyl Phosphate Compounds

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of many-body systems. It is particularly effective for analyzing organophosphorus compounds due to its balance of accuracy and computational cost. DFT calculations are instrumental in understanding the conformational landscape, electronic properties, and complexation behavior of these molecules.

The flexibility of the butyl chains in dibutyl phosphate (B84403) compounds leads to a large number of possible conformations. Computational methods are essential for exploring this complex potential energy surface to identify stable conformers and understand their relative energies.

Conformational analysis of related organophosphorus compounds like tri-n-butyl phosphate (TBP) has been extensively studied using both DFT and molecular dynamics simulations. researchgate.net These studies reveal multiple stable isomers resulting from rotations around the P-O and C-C bonds. researchgate.net For a molecule like dibutyl phosphate, DFT calculations would similarly involve optimizing the geometry of various initial structures to find local energy minima. The relative energies of these conformers can then be used to predict their population distribution at a given temperature. A re-parameterized molecular dynamics force field for dibutyl phosphoric acid (HDBP) has been developed to study its properties, which compared well with experimental values. researchgate.net

Illustrative Conformational Energy Data for a Related Organophosphorus Compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| Global Minimum | 0.00 | O-P-O-C: 178.5 |

| Conformer A | 1.25 | O-P-O-C: 65.2 |

| Conformer B | 2.50 | O-P-O-C: -68.9 |

Note: This table is illustrative and based on typical energy differences found in conformational studies of flexible phosphate esters. Actual values for potassium dibutyl phosphate would require specific calculations.

DFT is widely used to calculate a range of electronic properties that help in predicting the reactivity of a molecule. For dibutyl phosphate, these parameters can elucidate its behavior as a ligand and its potential interaction sites. Key properties include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. For the dibutyl phosphate anion, the MEP would show a high negative potential around the phosphate oxygen atoms, indicating these as the primary sites for interaction with cations like potassium or other metal ions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. iau.ir For the dibutyl phosphate anion, NBO analysis would quantify the negative charge on the oxygen atoms, confirming their role as the primary coordination sites.

Table of Predicted Electronic Properties for a Dibutyl Phosphate Anion Model

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Suggests high chemical stability |

| NBO Charge on P=O Oxygen | -0.85 e | Primary site for metal ion coordination |

| NBO Charge on P-O-C Oxygen | -0.65 e | Secondary site for coordination |

Note: These values are representative for a generic dialkyl phosphate anion calculated at a common level of theory and are intended for illustrative purposes.

While specific DFT studies on the complexation of this compound with metal ions are not widely available, extensive research has been conducted on the closely related extractant, tri-n-butyl phosphate (TBP). These studies provide a clear framework for how such investigations would be approached for dibutyl phosphate.

DFT calculations have been successfully applied to explain the selective extraction of actinides like Plutonium(IV) over fission products such as Zirconium(IV) by TBP in nuclear fuel reprocessing. nih.govacs.orgresearchgate.net In these studies, researchers model the geometry of the metal-ligand complexes, such as M(NO₃)₄·2TBP. nih.govacs.orgresearchgate.net Key findings from these computational studies include:

Optimized Geometries: Calculations can predict bond lengths and angles within the coordination sphere, which can be compared with experimental data where available. nih.govacs.orgresearchgate.net

Binding and Extraction Energies: The strength of the interaction between the metal ion and the phosphate ligand can be quantified. For instance, the extraction energies for Pu(IV) and Zr(IV) with TBP have been estimated, with the larger energy for Pu(IV) explaining its selective extraction. nih.govacs.org

Electronic Structure Analysis: Methods like Atoms in Molecules (AIM) analysis can be used to characterize the nature of the metal-ligand bond, revealing, for example, the degree of ionic character in the M-O bond. nih.govacs.orgresearchgate.net

This same theoretical approach could be applied to model the interaction of the dibutyl phosphate anion with various metal ions, including potassium, to understand coordination preferences, binding strengths, and the nature of the chemical bonds formed.

Quantum Mechanical Approaches to Understanding Molecular Functions

Beyond DFT, other quantum mechanical (QM) methods contribute to a deeper understanding of molecular functions. nih.gov While DFT is often the method of choice for geometry optimization and electronic properties, more computationally intensive ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate energy calculations, especially for systems where electron correlation is critical.

For a system like this compound, these methods can be used to:

Benchmark DFT Results: High-level ab initio calculations on a simplified model system (e.g., dimethyl phosphate) can validate the accuracy of the chosen DFT functional for the specific properties of interest.

Investigate Reaction Mechanisms: Quantum mechanical methods are essential for mapping out reaction pathways, locating transition states, and calculating activation energies for processes such as hydrolysis or thermal decomposition. rsc.org

Hybrid QM/MM Models: For studying the behavior of dibutyl phosphate in a complex environment, such as in a solvent or at an interface, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models are employed. nih.gov In this approach, the chemically active region (e.g., the phosphate headgroup and a coordinated metal ion) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the rest of a large system) is modeled using less computationally expensive molecular mechanics force fields. nih.gov

These quantum mechanical approaches, from DFT to high-level ab initio methods, provide a comprehensive theoretical framework for elucidating the structure, reactivity, and function of dibutyl phosphate compounds at the molecular level.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tri-n-butyl phosphate | TBP |

| Dibutyl phosphoric acid | HDBP |

| Plutonium | Pu |

| Zirconium | Zr |

Advanced Analytical Methodologies for Dibutyl Phosphate Research

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of phosphorus-containing compounds. mdpi.comnist.govresearchgate.net Its high sensitivity to the local chemical environment makes it invaluable for both solid-state and solution-state analysis.

Solid-state NMR (ssNMR) provides detailed insights into the structure, conformation, and dynamics of molecules in their solid form. For phosphorus compounds, ³¹P Cross Polarization/Magic Angle Spinning (CP/MAS) NMR is particularly effective due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.comsci-hub.se

The CP/MAS technique enhances the signal of the less abundant or lower sensitivity nuclei (like ¹³C or ³¹P) by transferring magnetization from abundant nuclei (typically ¹H). Magic Angle Spinning (MAS) averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), resulting in narrower, solution-like spectral lines and improved resolution. nih.govnih.gov

In the solid state, molecules are fixed in the crystal lattice, which can lead to multiple distinct signals if there are crystallographically inequivalent phosphorus atoms within the asymmetric unit of the crystal. This makes ³¹P CP/MAS NMR highly sensitive to the crystalline packing and local environment of the phosphate (B84403) group. sci-hub.se Studies on analogous organophosphorus compounds, such as potassium O,O'-dibutyldithiophosphate, have successfully combined ³¹P CP/MAS NMR with theoretical DFT calculations and IR spectroscopy to investigate molecular conformations. researchgate.net Such an approach allows for the correlation of experimental chemical shifts with specific molecular geometries, providing a comprehensive understanding of the solid-state structure. researchgate.net

Key information obtained from ³¹P CP/MAS NMR includes:

Isotropic Chemical Shifts: Provide information about the electronic environment of the phosphorus nucleus.

Chemical Shift Anisotropy (CSA): Offers details about the three-dimensional electronic shielding around the nucleus, which is related to molecular symmetry and conformation. northwestern.edu

Crystallographic Non-equivalence: Distinguishes between different phosphorus sites within a crystal lattice. sci-hub.se

Interatomic Distances: Through advanced techniques like Rotational-Echo Double-Resonance (REDOR), distances between ³¹P and other nuclei (e.g., ¹³C, ¹⁵N) can be measured.

The analysis of spinning sideband patterns in MAS spectra allows for the determination of the principal values of the chemical shift tensor, yielding further structural details. northwestern.edu However, a key experimental consideration is the spin-lattice relaxation time (T₁), which can be very long for phosphorus compounds in the solid state, necessitating careful optimization of experimental parameters to ensure quantitative results. nih.govresearchgate.netnih.gov

In the solution state, ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules like potassium dibutyl phosphate. researchgate.netjchps.com These techniques provide a detailed map of the carbon and proton framework of the molecule.

For dibutyl phosphate, the ¹H NMR spectrum allows for the identification of all non-exchangeable protons in the butyl chains. chemicalbook.com The signals are split into distinct multiplets due to spin-spin coupling with adjacent protons, and their integration values correspond to the number of protons in each environment. The chemical shift of the protons on the carbon adjacent to the phosphate oxygen (α-methylene) is typically observed at a higher frequency (downfield) compared to the other methylene (B1212753) groups and the terminal methyl group, due to the deshielding effect of the electronegative oxygen atom.

Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in a different chemical environment within the butyl group. The carbon atom directly bonded to the phosphate oxygen (Cα) is the most deshielded. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate each proton signal with its directly attached carbon, confirming the assignments. scispace.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Dibutyl Phosphate Anion in Solution. Note: Actual chemical shifts can vary based on solvent, concentration, and pH.

View Data

| Position | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α | -O-C H₂- | ~3.9 - 4.1 | ~65 - 67 |

| β | -CH₂-C H₂-CH₃ | ~1.6 - 1.7 | ~32 - 34 |

| γ | -C H₂-CH₃ | ~1.3 - 1.5 | ~18 - 20 |

| δ | -CH₂-C H₃ | ~0.9 - 1.0 | ~13 - 15 |

In the context of polymer analysis , ¹H and ¹³C NMR are indispensable for characterizing phosphorus-containing polymers. researchgate.netnih.govcas.cz These methods can determine:

Polymer Composition: By integrating the signals corresponding to different monomer units, their relative ratios in a copolymer can be calculated.

End-Group Analysis: Signals from the terminal units of a polymer chain can be distinguished from the repeating units, allowing for the calculation of the number-average molecular weight (Mₙ). nih.gov

Microstructure and Tacticity: The stereochemical arrangement of monomer units along the polymer chain can be determined from the fine structure of the NMR signals.

³¹P NMR is also used in conjunction with ¹H and ¹³C NMR for polymer analysis, as the phosphorus signal is highly sensitive to its position in the polymer backbone (main chain vs. end group). researchgate.netcuni.cz

NMR titration is a powerful method for studying intermolecular interactions and reaction mechanisms in solution. The technique involves monitoring the chemical shifts of specific nuclei as a function of the concentration of an added substance (titrant). nih.govuni-giessen.de The resulting data can be used to determine binding constants, reaction stoichiometry, and acid dissociation constants (pKa). researchgate.netresearchgate.net

For dibutyl phosphate, ³¹P NMR titration has been effectively used to probe its acid-base properties. By monitoring the ³¹P chemical shift of dibutyl phosphate (DBP) in solutions of varying pH, the acid dissociation constant (Ka) can be determined. The observed chemical shift is a weighted average of the shifts of the protonated (DBP) and deprotonated (DBP⁻) species. A plot of the chemical shift versus pH yields a titration curve from which the pKa can be extracted. This approach provides mechanistic insight into the deprotonation process and how it is influenced by the solvent environment.

Similarly, NMR titration can be used to study the interaction of the dibutyl phosphate anion with other species, such as metal ions or host molecules. Changes in ¹H, ¹³C, or ³¹P chemical shifts upon the addition of a binding partner can confirm complex formation and allow for the calculation of the association constant (Ka). This provides quantitative data on the strength and nature of the non-covalent interactions driving the association. nih.gov

While chemical shift changes can report on interactions, NMR relaxation studies provide deeper insights into the dynamics of molecules and ions in solution. mdpi.com The spin-lattice (T₁) and spin-spin (T₂) relaxation times of nuclei are sensitive to molecular motion and interactions with the surrounding environment. nih.govnih.gov This is particularly useful for studying ion-solvent and ion-ion interactions involving quadrupolar nuclei like ²³Na (Spin I=3/2) and ³⁹K (Spin I=3/2). nih.gov

The relaxation of quadrupolar nuclei is dominated by the interaction of their nuclear electric quadrupole moment with fluctuating electric field gradients at the nucleus. The relaxation rate is highly sensitive to changes in the symmetry of the ion's solvation shell. When an ion like K⁺ is "free" in solution, it tumbles rapidly in a highly symmetric environment, leading to relatively slow relaxation (long T₁ and T₂). If the ion "binds" or interacts strongly with another species, such as a dibutyl phosphate anion, the symmetry is reduced and/or the motion is slowed, leading to much faster relaxation (shorter T₁ and T₂). researchgate.net

A study specifically investigating aqueous solutions of sodium and this compound using NMR relaxation provided key insights. oup.com

Ion-Ion Interaction: The concentration dependence of the longitudinal relaxation rates for ²³Na and ³⁹K showed that the sodium ion has a greater tendency to interact with the dibutyl phosphate anion and form aggregates compared to the potassium ion. oup.com

Ion-Solvent Interaction: By measuring the relaxation rates of ¹⁷O in water, the study found that the rotational motion of water molecules is more restricted in the sodium dibutyl phosphate system than in the potassium system. oup.com This suggests stronger hydration and aggregation in the presence of sodium ions.

These studies demonstrate that while simple ³¹P chemical shift measurements may not detect weak interactions with alkali ions, relaxation time measurements of the alkali ions themselves (³⁹K) and the solvent (¹⁷O) are far more sensitive probes of the dynamic ion-ion and ion-solvent interactions that govern the behavior of this compound in solution. oup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in molecules. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. pressbooks.pub For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the phosphate group. nih.gov

The IR spectrum of a phosphate ester is dominated by strong absorptions from the P=O (phosphoryl) and P-O-C groups. The exact position of these bands can be influenced by factors such as hydrogen bonding and the electronegativity of the substituent groups.

Table 2: Characteristic Infrared Absorption Frequencies for Dibutyl Phosphate. Note: Frequencies are approximate and can shift based on the molecular environment and physical state (e.g., presence of the K⁺ counter-ion).

View Data

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| P=O Stretch | 1300 - 1250 | Strong, Sharp | This is one of the most characteristic bands for organophosphorus compounds. researchgate.net |

| P-O-C Stretch (asymmetric) | 1050 - 1000 | Strong | Associated with the stretching of the ester linkage. mdpi.comnih.gov |

| P-O-C Stretch (symmetric) | 850 - 750 | Medium-Strong | Another key indicator of the phosphate ester structure. mdpi.com |

| C-H Stretch (alkyl) | 2960 - 2850 | Strong | Characteristic of the butyl chains. pressbooks.pub |

Fourier Transform Infrared (FTIR) spectroscopy, often coupled with Attenuated Total Reflectance (ATR) accessories, allows for rapid and quantitative analysis of dibutyl phosphate, for instance, in monitoring its formation as a degradation product of tributyl phosphate (TBP). researchgate.net The distinct P=O and P-O-C bands can be used to create calibration curves for quantifying its concentration in complex mixtures. The influence of the potassium counter-ion on the phosphate group's vibrations can also be studied, as the cation can affect the bond polarity and, consequently, the absorption frequency. nih.gov

Characterization of Molecular Vibrations and Functional Groups

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of this compound. In the analysis of phosphate compounds, specific vibrational modes associated with the phosphate group (PO₄³⁻) are of particular interest.

The interpretation of the vibrational spectra of this compound would involve the identification of characteristic bands corresponding to P-O stretching and O-P-O bending vibrations. The presence of the butyl groups would be indicated by C-H stretching and bending vibrations. The ionic interaction between the potassium ion and the dibutyl phosphate anion can also influence the vibrational frequencies, providing information about the compound's structure.

A comparison of the spectra of this compound with related compounds, such as potassium titanyl phosphate (KTiOPO₄), can aid in the assignment of vibrational modes. While the fundamental tetrahedral structure of the phosphate group is a common feature, the substitution with butyl groups and the presence of a potassium counter-ion will result in a unique vibrational fingerprint for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| P-O-C | Stretching | 950 - 1100 |

| P=O | Stretching | 1250 - 1300 |

| C-H (Butyl) | Stretching | 2850 - 3000 |

| C-H (Butyl) | Bending | 1350 - 1470 |

Mass Spectrometry

Mass spectrometry techniques are indispensable for the determination of molecular weight, elemental composition, and structural elucidation of this compound and its degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Direct Quantification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. It allows for the direct quantification of dibutyl phosphate (DBP) in various matrices. This method is advantageous as it often requires minimal sample preparation.

In the negative ionization mode, ESI-MS can detect the deprotonated molecule [DBP - H]⁻, providing high sensitivity and specificity. This technique has been successfully applied to quantify DBP, a degradation product of tributyl phosphate (TBP), in complex mixtures. The direct quantification capabilities of ESI-MS make it a valuable tool for monitoring the presence and concentration of dibutyl phosphate in environmental and industrial samples.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-ToF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-ToF MS) is a powerful technique for the characterization of polymers and other macromolecules. While direct analysis of this compound itself is less common with this technique, MALDI-ToF MS is highly relevant in studies where dibutyl phosphate is a component within a polymer matrix, for instance, as an additive or a degradation product.

This technique can provide information on the molecular weight distribution of the polymer, the structure of repeating units, and the identity of end groups. In a research context, if this compound were used as a plasticizer or flame retardant in a polymer, MALDI-ToF MS could be employed to study the interaction between the additive and the polymer, or to analyze changes in the polymer structure over time. The choice of an appropriate matrix is crucial for successful MALDI-ToF MS analysis of polymers.

Stable Isotope Ratio Mass Spectrometry for Tracing Degradation Processes

Stable Isotope Ratio Mass Spectrometry (SIRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes in a sample. This methodology is particularly useful for tracing the origins and transformation pathways of compounds in the environment. In the context of dibutyl phosphate, SIRMS can be employed to trace the degradation of its parent compound, tributyl phosphate (TBP).

By analyzing the isotopic composition (e.g., of carbon or oxygen) of dibutyl phosphate and comparing it to that of the original TBP, researchers can gain insights into the degradation mechanisms and pathways. This information is critical for environmental monitoring and for understanding the fate of organophosphate compounds in various ecosystems.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography (GC) for Separation and Quantification (with Derivatization)

Gas Chromatography (GC) is a widely used technique for the separation and quantification of volatile and thermally stable compounds. However, due to the low volatility and polar nature of dibutyl phosphate, direct analysis by GC is challenging. To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for dibutyl phosphate include diazomethane, which converts it into its methyl ester, and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl (B98337) (TMS) esters. Following derivatization, the resulting compound can be readily separated and quantified using a gas chromatograph, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS). This approach has been successfully used to determine the concentration of dibutyl phosphate in various organic solutions.

| Derivatization Reagent | Resulting Derivative | Key Advantages |

|---|---|---|

| Diazomethane | Methyl ester of Dibutyl Phosphate | Effective for creating volatile esters. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester of Dibutyl Phosphate | Provides excellent results for creating thermally stable derivatives suitable for GC analysis. |

Ion Chromatography (IC) for Aqueous Sample Analysis

Ion Chromatography (IC) stands out as a viable and cost-effective method for the determination of dibutyl phosphate in aqueous samples. osti.gov This technique is particularly valuable for analyzing DBP in complex matrices, such as those found in the nuclear industry where it exists as a degradation product of tributyl phosphate (TBP). researchgate.netunt.edu The method leverages the anionic properties of DBP in basic media for separation on an anion exchange resin, followed by detection, typically via suppressed conductivity. iaea.org

Successful analysis often requires a sample preparation step to remove interfering substances. For instance, when analyzing samples containing uranium and high nitrate (B79036) concentrations, a common procedure involves extracting DBP from the aqueous matrix into an organic solvent like 2-ethyl hexanol. osti.gov This is followed by a back-extraction into a basic solution, such as 1M sodium hydroxide (B78521), to prepare it for injection into the IC system. osti.gov This process is critical because high concentrations of ions like UO₂²⁺ and NO₃⁻ can otherwise lead to inadequate recovery and poor separation on the chromatographic column, resulting in inconsistent and uncertain data. unt.edu

Various IC systems and conditions have been developed for DBP analysis. These typically consist of a gradient pump, an anion exchange column, a self-regenerating suppressor, and a conductivity detector. osti.govresearchgate.net The choice of eluent is critical for achieving good separation; common eluents include potassium hydroxide or a mixture of sodium carbonate and sodium hydroxide. researchgate.netiaea.org The use of modern IC technologies, such as on-line electrolytic hydroxide generators, can further improve sensitivity and reduce analysis time by enabling the use of elution gradients. nih.gov These advancements allow for the detection of trace levels of DBP even in the presence of interfering nitrates at concentrations thousands of times higher. researchgate.net

Table 1: Examples of Ion Chromatography (IC) Conditions for Dibutyl Phosphate (DBP) Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Instrument | Dionex ICS-2100 | Dionex DX-300 | Metrosep |

| Column | Dionex IonPac AS18 researchgate.net | Dionex IonPac AS14 researchgate.net | Metrosep A Supp 5 iaea.org |

| Eluent | 25 mM Potassium Hydroxide researchgate.net | Not Specified | Sodium Carbonate + Sodium Hydroxide iaea.org |

| Flow Rate | 1.0 mL/min researchgate.net | Not Specified | Not Specified |

| Detector | Suppressed Conductivity researchgate.net | Suppressed Conductivity osti.gov | Suppressed Conductivity iaea.org |

| Sample Prep | Extraction into alkaline medium researchgate.net | Extraction into 2-ethyl hexanol, back-extraction into 1M NaOH osti.gov | Not Specified |

Thin Layer Chromatography (TLC) for Reaction Mixture Analysis and Product Separation

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used for monitoring reaction progress, evaluating compound purity, and optimizing conditions for larger-scale separations like column chromatography. silicycle.comchemistryhall.com In the context of dibutyl phosphate, TLC is an effective tool for analyzing reaction mixtures during its synthesis and for separating it from related compounds. scientific.net

A key application is the separation of dibutylphosphoric acid (HDBP) from its potential precursors or byproducts, such as monobutylphosphoric acid (H₂MBP) and tributyl phosphate (TBP). rsc.org A specific TLC technique has been developed using a silica (B1680970) gel-cellulose plate that successfully separates these three compounds. rsc.org The separated spots can be visualized, often using a fluorescent indicator in the plate that allows compounds to appear as dark spots under UV light. silicycle.com

For preparative purposes, the separated HDBP can be isolated from the plate. rsc.org Its concentration can then be determined using other methods, such as indirect spectrophotometry, where the measurement is based on its ability to reduce the color intensity of a thorium-thoron complex. rsc.org In synthesis monitoring, TLC can be used to determine the optimal reaction time. For instance, in the synthesis of dibutyl phosphate from phosphorous acid and n-butanol, the product can be separated and identified using an n-butanol/benzene (10:1) mixture as the developing agent. scientific.net

Table 2: Thin Layer Chromatography (TLC) System for Phosphate Compound Separation

| Component | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel-cellulose plate | rsc.org |

| Mobile Phase (Eluent) | n-butanol/benzene (10:1) for product separation in synthesis | scientific.net |

| Compounds Separated | Monobutylphosphoric acid (H₂MBP), Dibutylphosphoric acid (HDBP), Tributyl phosphate (TBP) | rsc.org |

| Detection Method | UV light (fluorescence quenching); Indirect spectrophotometry post-separation | silicycle.comrsc.org |

Electroanalytical and Titrimetric Methods

Potentiometric Determination

Potentiometric determination is a widely used electroanalytical technique that measures the potential difference between two electrodes to determine the concentration of a substance. In the analysis of phosphate compounds, it is most commonly applied in the form of potentiometric titration. This method is suitable for assessing acidic species like dibutyl phosphoric acid.

The procedure typically involves dissolving the sample in water and titrating it with a standard solution of a strong base, such as sodium hydroxide. fao.orgfao.org The course of the titration is monitored by measuring the pH of the solution with a suitable pH meter after each addition of the titrant. fao.orgfao.org The endpoint of the titration is identified by the inflection point in the titration curve (a plot of pH versus the volume of titrant added). fao.org Dibutyl phosphoric acid, being a monobasic acid in practice, would be expected to show one distinct inflection point corresponding to its neutralization. The volume of titrant consumed to reach this point is used to calculate the concentration of the acid in the sample. This method is fundamental for the quantitative analysis of acidic phosphate esters.

Titration for Product Composition Assessment

Titration methods are essential for assessing the composition and purity of dibutyl phosphate products. scientific.net Both direct acid-base titrations and indirect complexometric titrations can be employed.

An indirect titrimetric method has been specifically developed for estimating DBP in highly degraded TBP samples. osti.gov This method is particularly useful when direct titration is difficult due to the sample matrix. The procedure involves first removing interfering heavy elements like uranium by scrubbing with sulfuric acid. osti.gov Subsequently, the DBP in the organic layer is complexed and precipitated by adding a known excess of thorium nitrate solution. osti.gov After separating the precipitate, the unreacted thorium in the supernatant is determined by a back-titration with ethylenediaminetetraacetic acid (EDTA) using xylenol orange as the indicator. osti.gov The amount of thorium consumed during the precipitation corresponds to the DBP concentration, with a precise molar ratio of 1:4 (thorium to DBP). osti.gov This method demonstrates an accuracy and precision of approximately ±3%. osti.gov

For assessing the composition of a synthesized product, a more straightforward acid-base titration, as described under potentiometric determination, can be used to quantify the amount of acidic dibutyl phosphate present. scientific.netfao.org

Table 3: Summary of Titrimetric Methods for Dibutyl Phosphate (DBP) Analysis

| Method Type | Principle | Reagents | Indicator/Detection | Application | Reference |

|---|---|---|---|---|---|

| Potentiometric Titration | Direct acid-base neutralization of HDBP. | Standard Sodium Hydroxide (NaOH) | pH meter (inflection point detection) | Purity assessment of HDBP | fao.orgfao.org |

| Indirect Complexometric Titration | Precipitation of DBP with excess Th(NO₃)₄ followed by back-titration of excess Th⁴⁺. | Thorium Nitrate (Th(NO₃)₄), EDTA, Sulfuric Acid | Xylenol Orange | Determination of DBP in degraded TBP samples | osti.gov |

Solution Chemistry and Interfacial Phenomena of Dibutyl Phosphate Systems

Hydration Behavior and Alkali-Ion Binding Studies in Aqueous Solutions

The solution chemistry of potassium dibutyl phosphate (B84403) is fundamentally influenced by the interactions between the dibutyl phosphate (DBP) anion, the potassium (K⁺) cation, and the surrounding water molecules. The DBP anion consists of a polar phosphate headgroup and two nonpolar butyl chains. In aqueous solutions, water molecules form hydration shells around the charged phosphate group.

The nature of the cation influences the properties at the air-water interface, following trends described by the Hofmeister series. wikipedia.orgnih.govlsbu.ac.uk This series ranks ions based on their ability to structure or disrupt the hydrogen-bonding network of water, which in turn affects the solubility of other molecules. Generally, ions are classified as either kosmotropes (water-structuring) or chaotropes (water-disrupting). kinampark.com Strongly hydrated ions are considered kosmotropes, while weakly hydrated ions are chaotropes. kinampark.com The interaction between the potassium cation and the dibutyl phosphate anion will thus be influenced by their respective positions in this series and their individual hydration strengths.

| Ion Type | Cations (Increasing Chaotropic/Water-Disrupting Character →) |

|---|---|

| Kosmotropes (Salting-out) | Mg²⁺ > Li⁺ > Na⁺ |

| Chaotropes (Salting-in) | K⁺ > NH₄⁺ > Cs⁺ |

This table illustrates the general ordering of common cations in the Hofmeister series, indicating their effect on water structure and protein solubility.

Investigation of Ion-Aggregate Formation in Concentrated Solutions

In concentrated solutions, potassium dibutyl phosphate exhibits a tendency to form ion-aggregates. This behavior is characteristic of amphiphilic molecules, which possess both hydrophilic (the potassium phosphate headgroup) and hydrophobic (the butyl chains) moieties. The formation of these aggregates is driven by a combination of hydrophobic interactions between the butyl chains, which seek to minimize contact with water, and electrostatic interactions between the potassium cations and the phosphate anions.

The aggregation can lead to the formation of various supramolecular structures, such as micelles or more complex assemblies. nih.gov In aqueous solutions, these aggregates typically feature a core composed of the hydrophobic butyl chains, shielded from the water by a shell of the polar phosphate headgroups and their associated potassium counter-ions.

Molecular dynamics studies on the related compound, dibutyl phosphoric acid (HDBP), have shown that it contributes to the creation of supramolecular structures. escholarship.orgucsf.eduescholarship.org These aggregation phenomena are critical in various applications, as the formation of these larger structures can significantly alter the physical properties of the solution, including viscosity and phase behavior. escholarship.orgucsf.edu In systems with both aqueous and organic phases, the nature of these aggregates can dictate the partitioning of species between the two phases.

Interfacial Dynamics in Solvent Extraction Systems

Dibutyl phosphate (DBP), often formed as a degradation product of the solvent extractant tributyl phosphate (TBP), plays a significant and often detrimental role in solvent extraction systems like the PUREX process used in nuclear fuel reprocessing. escholarship.orgucsf.eduescholarship.org As an amphiphilic molecule, DBP has a strong tendency to accumulate at the interface between the aqueous and organic phases. nih.gov

This interfacial accumulation alters the physical properties of the system, including lowering the interfacial tension. More importantly, the DBP anion is a strong complexing agent for metal ions. researchgate.net It can form stable complexes with metal ions such as uranyl (UO₂²⁺) or plutonium (Pu⁴⁺) at the interface or in the organic phase. researchgate.netosti.gov These metal-DBP complexes are often highly soluble in the organic phase and can be difficult to strip back into the aqueous phase, leading to reduced efficiency in the separation process. researchgate.net

The formation of these complexes can also lead to the development of a "third phase," a dense, metal- and extractant-rich layer that separates from the primary organic and aqueous phases. nih.govresearchgate.net This phenomenon is highly undesirable as it complicates the process and can lead to the accumulation of fissile materials. nih.gov The presence of DBP, therefore, critically impacts the fluid dynamics and extraction efficiency of the entire system. researchgate.net

| Property | Effect of DBP Presence | Consequence |

|---|---|---|

| Interfacial Tension | Decreases | Can affect phase disengagement times. |

| Metal Retention | Increases significantly (especially for U, Pu, Zr) | Incomplete stripping of valuable or radioactive metals from the organic phase. researchgate.net |

| Phase Stability | Can lead to "third phase" formation | Process disruption and potential for criticality events due to actinide accumulation. nih.gov |

| Extraction Behavior | Forms stable metal complexes | Alters distribution ratios of target metals. osti.gov |

This table summarizes the significant impacts of DBP on the physicochemical properties and performance of solvent extraction systems.

Role as a Chemical Quenching Agent in Nanomaterial Synthesis and Byproduct Formation

In the synthesis of nanomaterials, controlling particle size and preventing uncontrolled growth or aggregation is crucial. This is often achieved by introducing a "quenching" or "capping" agent at a specific point in the reaction. While direct studies detailing this compound as a quenching agent are limited, its chemical structure allows for a clear, proposed mechanism of action.

This compound can function as an effective capping agent. The negatively charged phosphate headgroup can adsorb onto the surface of the growing nanoparticle. This binding passivates the surface, preventing further deposition of precursor material and thus "quenching" particle growth. Subsequently, the two hydrophobic butyl chains extend outwards from the nanoparticle surface, providing steric hindrance that prevents the nanoparticles from aggregating. This dual function is essential for producing stable, well-dispersed nanoparticle colloids. The synthesis of lead dibutyl dithiophosphate (B1263838) nanoparticles provides an example of a related compound used in nanoparticle formation. sfu-kras.ru

During the high-temperature and chemically reactive conditions of nanoparticle synthesis, this compound could potentially undergo decomposition or side reactions, leading to the formation of byproducts. Possible byproducts could arise from the hydrolysis of the ester bonds, yielding butanol and phosphoric acid salts, or through thermal decomposition, which could lead to the formation of alkenes (e.g., butene) and pyrophosphates. The specific byproducts formed would depend heavily on the reaction temperature, solvent, and other chemical species present in the synthesis environment.

Environmental Chemistry and Transformation Mechanisms of Dibutyl Phosphate

Hydrolysis as a Dominant Environmental Fate Process

Hydrolysis is an anticipated and significant process in the environmental degradation of dibutyl phosphate (B84403), as the compound contains functional groups susceptible to this reaction under typical environmental conditions. nih.gov While specific hydrolysis rates for DBP under ambient conditions are not extensively documented, data from analogous compounds provide insight. For instance, the hydrolysis half-life of a similar compound, dimethyl phosphoric acid, is 2.4 days at 100°C in a neutral solution. nih.gov However, it is noted that increasing the length of the carbon chain substituent, as in the case of DBP, may not correspondingly increase the rate of hydrolysis. nih.gov Some data indicate that DBP is stable in neutral, acidic, or alkaline solutions, suggesting that while the hydrolysis pathway exists, it may be a slow process compared to other degradation mechanisms like biodegradation. oecd.org

Aqueous Speciation and Anionic Forms Across Environmental pH Ranges

The speciation of dibutyl phosphate in aquatic systems is highly dependent on pH. With an estimated acid dissociation constant (pKa) of 0.88, DBP will exist almost entirely in its dissociated, anionic form in the vast majority of natural water systems. nih.gov At the typical environmental pH range of 5 to 9, the equilibrium is shifted overwhelmingly toward the dibutyl phosphate anion. nih.gov This characteristic is crucial as it influences the compound's mobility, bioavailability, and sorption behavior, with the anionic form generally being more water-soluble and less likely to adsorb to organic carbon compared to a neutral molecule. nih.gov

Aqueous Speciation of Dibutyl Phosphate

| pH | Dominant Species | Rationale |

|---|---|---|

| < 0.88 | Dibutyl phosphoric acid (undissociated) | pH is below the pKa, protonated form dominates. |

| 5.0 - 9.0 | Dibutyl phosphate anion (dissociated) | pH is significantly above the pKa, deprotonated form dominates. nih.gov |

Bioconcentration Potential in Aquatic Organisms

The potential for dibutyl phosphate to accumulate in aquatic life is considered moderate. nih.gov This assessment is based on an estimated Bioconcentration Factor (BCF), which is a key indicator of how a chemical might partition from the water into an organism.

Bioconcentration Data for Dibutyl Phosphate

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Bioconcentration Factor (BCF) | 66 | Suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov |

A BCF value of this magnitude indicates that the compound may accumulate in aquatic organisms to a concentration higher than that in the surrounding water, but it is not indicative of high-level bioaccumulation. nih.gov

Characterization of Degradation Pathways and Byproducts in Environmental Compartments

Dibutyl phosphate is a known hydrolysis and degradation product of tributyl phosphate (TBP), a widely used industrial chemical. osti.govresearchgate.net The primary environmental degradation pathway for DBP itself is microbial action. oecd.org Studies have shown that DBP is inherently biodegradable, although it may not be readily biodegradable. oecd.org For example, in one test using a municipal sludge inoculum, DBP reached only 12% of its theoretical oxygen demand in 28 days, indicating a relatively slow rate of aerobic biodegradation. nih.gov

The degradation of DBP likely proceeds through the sequential removal of its butyl groups. This process, known as dealkylation, would first transform dibutyl phosphate into monobutyl phosphate (MBP). osti.govresearchgate.net Further degradation would then cleave the remaining butyl group, ultimately mineralizing the compound to inorganic phosphate, carbon dioxide, and water. osti.gov

Sorption and Binding Mechanisms to Environmental Matrices (e.g., soils, sediments)

The mobility and distribution of dibutyl phosphate in the environment are significantly influenced by its interaction with soils and sediments. The compound is expected to adsorb to suspended solids and sediment, a behavior predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov With an estimated Koc value of 490, DBP is expected to have moderate mobility in soil. nih.gov

Sorption Coefficient for Dibutyl Phosphate

| Parameter | Estimated Value | Implication for Environmental Mobility |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 490 | Moderate mobility expected in soil. nih.gov |

The sorption mechanism for organophosphorus compounds like DBP is dependent on both the organic matter and clay content of the soil. nih.gov As DBP exists predominantly as an anion in the environment, its sorption increases as the soil pH decreases. nih.gov This is due to the increased protonation of mineral surfaces at lower pH, which creates more positively charged sites for the anionic phosphate group to bind. Therefore, binding likely occurs through a combination of partitioning into soil organic matter and electrostatic interactions between the phosphate moiety and mineral surfaces in the soil or sediment matrix. nih.gov

Applications in Materials Science and Industrial Processes

Polymer Science and Functional Materials

In the realm of polymer science, potassium dibutyl phosphate (B84403) is noted for its role in modifying material surfaces and properties.

Use as a Plasticizer in Polymer Systems

Information regarding the specific use of potassium dibutyl phosphate as a primary plasticizer in polymer systems is not available in the reviewed scientific literature and patents. While phosphate esters, in general, are a known class of plasticizers, the direct application of the potassium salt of dibutyl phosphate for this purpose is not documented in the search results.

Function as an Antistatic Agent in Textiles and Polymer Formulations

This compound functions as an antistatic agent, a substance added to materials to reduce or eliminate the buildup of static electricity. Static electricity can cause problems in textile manufacturing and in the end-use of polymer products by attracting dust and causing materials to cling.

Organic phosphate salts are a major class of antistatic agents used to dissipate excess charge from a polymer surface. These are typically phosphoric acid esters that are converted into their corresponding salts, with potassium salts being a preferred option. The mechanism involves the ionic nature of the potassium phosphate head, which can interact with ambient moisture to create a conductive layer on the material's surface, thereby preventing the accumulation of static charge. Alkyl phosphates are recognized for their favorable antistatic properties, particularly under medium to high humidity conditions. They are also noted for good retention on fibers and resistance to yellowing upon heat treatment.

The effectiveness of these agents can be influenced by the choice of the neutralizing cation. While potassium is a viable option for neutralizing phosphate esters to create these antistatic agents for materials like polypropylene, other cations are sometimes considered more desirable. The application rate for such agents on synthetic fibers is generally low, typically in the range of 0.01-2% by weight.

Role in Industrial Chemical Processes

The application of this compound extends to specific industrial processes, particularly those involving mineral processing.

Antifoaming Agent in Ore Separation Operations

There is no specific information in the searched literature and patents identifying this compound as an antifoaming agent in ore separation operations. While other organophosphorus compounds, such as tributyl phosphate, are used as industrial defoamers due to their low surface tension and insolubility in water, the use of this compound for this purpose is not documented.

Collector Performance in Flotation Technologies (e.g., phosphorus-containing collectors)

In the context of flotation technologies, phosphorus-containing compounds are utilized as collectors, which are reagents that selectively bind to the surface of target minerals to make them hydrophobic, allowing them to attach to air bubbles and float to the surface.

However, the research and patents reviewed primarily highlight the use of dithiophosphates rather than simple dialkyl phosphates for this application. Compounds such as potassium di-isobutyl dithiophosphate (B1263838) and ammonium (B1175870) dibutyl dithiophosphate are cited as effective collectors for various sulfide (B99878) minerals. These dithiophosphate collectors are valued for their ability to enhance the recovery of minerals like silver, copper, lead, and zinc sulfide ores. There is no specific evidence from the search results to suggest that this compound is used as a collector in these technologies.

Integration into Advanced Materials Synthesis (e.g., byproduct in specific nanomaterial preparations)

The available scientific literature does not indicate that this compound is a common byproduct in the synthesis of advanced nanomaterials. Searches for byproducts in the preparation of various nanoparticles, including those containing potassium, did not yield results mentioning this specific compound.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The future synthesis of potassium dibutyl phosphate (B84403) is increasingly geared towards environmentally benign methodologies that prioritize atom economy, reduce waste, and utilize safer reagents. Traditional methods for producing dialkyl phosphates often involve hazardous reagents like phosphorus oxychloride or result in difficult-to-separate byproducts. organic-chemistry.orgrsc.org Emerging research directions focus on overcoming these limitations by adopting the principles of green chemistry. acs.org

One promising avenue is the use of alternative activation methods and reaction media. For instance, microwave-assisted synthesis has been shown to dramatically accelerate the reaction between phosphorus pentoxide and alcohols, leading to higher yields of dialkyl phosphates in significantly shorter timeframes compared to conventional heating. researchgate.net This approach minimizes energy consumption and the potential for thermal degradation.

Another key area of development is the replacement of hazardous solvents with greener alternatives. ijsr.netscienceopen.comresearchgate.netrsc.org Research into using water, supercritical CO2, or biodegradable solvents for the synthesis of phosphate esters could significantly reduce the environmental footprint of production. ijsr.netrsc.org For example, a convenient two-step process for dialkyl phosphates involves reacting phosphorus oxychloride with a primary alcohol in toluene, followed by hydrolysis with steam. This method yields high-purity products without the need for energy-intensive distillation, which can also cause decomposition. organic-chemistry.org

Future research will likely focus on catalytic approaches that maximize atom economy—the efficiency of incorporating all reactant atoms into the final product. nih.gov Developing catalytic systems that can directly and selectively phosphorylate butanol with high efficiency would represent a significant advancement over stoichiometric methods.

Table 1: Comparison of Synthetic Methodologies for Dialkyl Phosphates

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional | Phosphorus oxychloride, Alcohol, Base | Organic Solvent | Established method | Use of hazardous reagents, potential for trialkyl phosphate impurities. organic-chemistry.org |

| Microwave-Assisted | Phosphorus pentoxide, Alcohol | Solvent-free or minimal solvent, Microwave irradiation | Rapid reaction times, improved yields. researchgate.net | Requires specialized equipment. |

| Steam Hydrolysis | Phosphorus oxychloride, Alcohol, Triethylamine, Steam | Toluene, then steam | High purity, avoids distillation, scalable. organic-chemistry.org | Still uses hazardous phosphorus oxychloride. |

Exploration of Novel Catalytic Transformations and Systems

While often viewed as a product or intermediate, potassium dibutyl phosphate and its analogues hold potential as catalysts themselves. The basicity of the phosphate anion suggests its utility in base-catalyzed organic reactions. chemicalbook.com Research on the closely related potassium di-tert-butyl phosphate has demonstrated its versatility as a catalyst in various organic syntheses. chemicalbook.comalfachemic.comchemicalbook.com This provides a strong rationale for exploring the catalytic capabilities of the dibutyl variant.